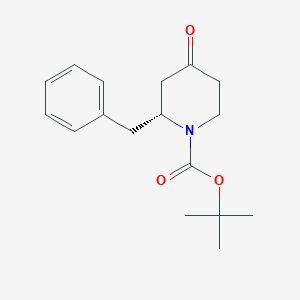

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate

Description

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 1212391-70-2 |

| Key Functional Groups | Boc (N1), benzyl (C2), ketone (C4) |

X-ray diffraction studies confirm that the piperidine ring adopts a chair-like conformation, with the benzyl and Boc groups occupying equatorial positions to minimize steric strain. The (R)-configuration at C2 is stabilized by hyperconjugative interactions between the nitrogen lone pair and the antibonding σ* orbital of the axial C7–H bond (n→σ*), as predicted by natural bond orbital (NBO) analysis.

X-ray Crystallographic Analysis of Pipecolic Acid Derivatives

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system with space group P2₁. The piperidine ring exhibits a half-chair distortion, with the C2 and C4 atoms displaced by 0.443 Å and −0.310 Å from the mean plane, respectively. Key bond lengths include:

- N1–C2: 1.447 Å

- C4=O: 1.221 Å

- Boc carbonyl (O=C–O): 1.332 Å

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| Dihedral Angle (C2–N1–O3) | 151.18° |

The benzyl group adopts a gauche conformation relative to the ketone, minimizing electronic repulsion between the π-systems. Intermolecular hydrogen bonds between the ketone oxygen and adjacent Boc groups stabilize the lattice, with O···H distances of 2.12 Å.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR spectra (CDCl₃, 400 MHz) reveal distinct splitting patterns attributable to the compound’s stereochemistry. The axial proton at C2 (δ 3.45 ppm) exhibits a coupling constant J₂,₃ = 12.0 Hz, characteristic of trans-diaxial interactions in a chair conformation. The benzyl protons resonate as a multiplet (δ 7.25–7.35 ppm), while the Boc methyl groups appear as a singlet at δ 1.44 ppm.

Table 3: Key NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| C2–H (axial) | 3.45 | J₂,₃ = 12.0 |

| C4–H (equatorial) | 2.78 | J₄,₅ = 5.6 |

| Boc CH₃ | 1.44 | - |

Nuclear Overhauser effect (NOE) correlations between the C2 benzyl protons and C6 axial hydrogens confirm the equatorial positioning of the bulky substituents. Density functional theory (DFT) calculations at the ωB97XD/6-311++G(d,p) level corroborate the dominance of the chair conformation, with an energy difference of 2.3 kcal/mol compared to the boat form.

Comparative Structural Studies with Diastereomeric Analogues

Comparative analysis with the (2S)-diastereomer (CAS 1212330-54-5) highlights stark differences in physicochemical properties. The (2R)-enantiomer exhibits a specific rotation [α]D²⁵ = +34.5° (c = 1.0, CHCl₃), whereas the (2S)-form shows [α]D²⁵ = −33.8°, confirming enantiomeric purity.

Table 4: Diastereomeric Comparison

| Property | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| Melting Point | 68–70°C | 65–67°C |

| Solubility (CHCl₃) | 25 mg/mL | 22 mg/mL |

| Crystallographic System | Monoclinic (P2₁) | Orthorhombic (P2₁2₁2₁) |

X-ray studies of the (2S)-analogue reveal a similar half-chair distortion but with inverted torsional angles at C2 (N1–C2–C7–C8 = −62.3° vs. +58.7° in the R-form). NMR coupling constants also differ, with J₂,₃ = 9.8 Hz in the S-form due to altered axial-equatorial proton alignments. These structural disparities underscore the role of stereochemistry in modulating reactivity and crystal packing.

Properties

IUPAC Name |

tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBXEVOJCOQNTJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates and Their Synthesis

a. Synthesis of Optically Active Intermediates

According to recent patents and research, such as WO2014200786A1 and US11254641B2, the synthesis begins with the preparation of optically active intermediates, notably compounds like (R)-1-benzyl-3-methylpiperidin-4-one and related derivatives. These intermediates are crucial for achieving the stereoselectivity required in the final product.

b. Preparation of Compound of Formula II

The compound of formula II, which is an optically resolved form of a benzyl-substituted piperidinone, can be prepared through optical resolution of a racemic precursor. This involves:

- Reacting a racemic mixture with an optically active resolving agent or employing chiral chromatography techniques.

- The process yields a high enantiomeric excess (≥99% ee), ensuring the stereochemical integrity of the final compound.

c. Conversion to Compound of Formula III

The compound of formula III is synthesized by reacting the compound of formula II with a base, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide, in a suitable solvent like water, dichloromethane, or toluene. The reaction conditions are optimized at temperatures between 20°C and 40°C, preferably around 25°C to 35°C, to facilitate selective transformation while maintaining stereochemistry.

Synthetic Routes and Reaction Conditions

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Racemic benzylpiperidinone | Chiral resolution or asymmetric synthesis | Optically active compound (Formula II) | Achieved via optical resolution or asymmetric catalysis, high yield, ≥99% ee |

| 2 | Compound II | Base (NaOH, KOH, NH4OH), solvent (water, dichloromethane, etc.), 20-40°C | Compound III | Reaction involves nucleophilic substitution or addition, optimized for stereoselectivity |

| 3 | Compound III | Further functionalization with tert-butyl carbamate or related reagents | Protected intermediate | Protects the nitrogen for subsequent steps |

Notable Research Findings

- The process described in WO2014200786A1 emphasizes the use of lactone intermediates and subsequent ring-opening reactions to form the piperidine core, with stereocontrol achieved through chiral catalysts or resolving agents.

- US11254641B2 highlights the importance of racemization and recycling of enantiomers to maximize yield and reduce costs, employing base-catalyzed racemization at controlled temperatures.

- The reaction conditions are carefully optimized to prevent racemization during key steps, ensuring high stereochemical purity of the final product.

Industrial Relevance and Scalability

The described methods are suitable for large-scale production, utilizing commercially available reagents and solvents. The process's flexibility allows for modifications to improve yield, stereoselectivity, and cost-efficiency, making it attractive for pharmaceutical manufacturing.

Summary of Preparation Methodology

- Optical resolution or asymmetric synthesis of key intermediates to ensure stereochemical purity.

- Base-mediated reactions under controlled temperature conditions to convert intermediates into functionalized derivatives.

- Racemization and recycling of enantiomers to enhance overall yield and reduce waste.

- Protection and deprotection steps to selectively modify functional groups without compromising stereochemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl piperidine oxides, while reduction can produce benzyl piperidine alcohols.

Scientific Research Applications

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and benzyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring and the ketone group play crucial roles in the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the Boc-protected piperidine scaffold but differing in substituents. Key differences in molecular weight, substituent effects, and applications are highlighted.

Table 1: Structural and Property Comparison

Spectroscopic and Crystallographic Differences

- NMR Shifts : The benzyl group’s protons produce distinct splitting patterns in ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) compared to methyl (δ 1.2–1.5 ppm) or trifluoroacetyl (δ 2.8–3.2 ppm for adjacent CH₂) .

- Crystal Packing : Bulky substituents like benzyl disrupt close packing, lowering melting points compared to rigid phenyl or planar chloropyrazine derivatives. For example, tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate forms dense crystals due to halogen bonding .

Environmental and Metabolic Behavior

- Lipophilicity : The benzyl derivative’s higher logP (estimated 3.2) suggests greater membrane permeability but slower environmental degradation compared to polar analogs like sulfonyloxyethyl derivatives (logP ~1.8) .

- Degradation Pathways : Trifluoroacetyl and chloropyrazine groups may resist hydrolysis, increasing persistence in aquatic systems. In contrast, methyl esters hydrolyze rapidly under basic conditions .

Biological Activity

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₃NO₃

- Molecular Weight : 289.37 g/mol

- CAS Number : 1212391-70-2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and diseases, particularly retroviral infections and certain proliferative diseases.

The compound functions primarily through the inhibition of specific viral replication processes and the modulation of cellular pathways associated with proliferation. Its structure allows it to interact with biological targets involved in these processes, making it a candidate for further drug development.

Antiviral Activity

The compound has shown promising results in inhibiting the replication of retroviruses, including HIV and HTLV. In vitro studies have demonstrated that it can significantly reduce viral loads by interfering with the viral life cycle.

Key Findings:

- Inhibition of HIV Replication : Compounds similar to this compound were found to inhibit HIV-I replication effectively, with some exhibiting activity in submicromolar concentrations .

- Low Cytotoxicity : The toxicity profile indicates that this compound has low cytotoxicity against macrophage cell lines, making it a safer alternative for potential therapeutic applications .

Antiproliferative Effects

In addition to its antiviral properties, this compound has been studied for its antiproliferative effects against certain cancers, particularly chronic myeloid leukemia (CML).

Research Insights:

- Selective Activity : The compound has been identified as a lead structure for developing small molecules with selective activity against proliferative diseases while maintaining low toxicity levels .

| Study Focus | Result |

|---|---|

| HIV Replication Inhibition | Significant reduction in viral load |

| Cytotoxicity | Low toxicity against J774.1 macrophage cells |

| Antiproliferative Activity | Effective against CML cell lines |

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and proliferative diseases.

- HIV Treatment : A study demonstrated that derivatives of this compound significantly inhibited HIV replication in vitro, suggesting its potential as an antiretroviral agent.

- Trypanosomiasis : Compounds related to this compound have shown effectiveness against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. These findings indicate a broader spectrum of activity against parasitic infections .

- Chronic Myeloid Leukemia : In vitro tests revealed that this compound could inhibit the growth of CML cell lines, supporting its role as an antiproliferative agent .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate be preserved during synthesis?

- Methodological Answer: To maintain stereochemical integrity, employ chiral auxiliary agents or asymmetric catalysis during synthesis. Post-synthesis, use chiral column chromatography (e.g., with Si-Trisamine columns) for purification, as demonstrated in piperazine carboxylate syntheses . Confirm configuration via single-crystal X-ray diffraction (XRD) or circular dichroism (CD), as seen in analogous studies .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : For structural elucidation of the benzyl and tert-butyl groups.

- High-performance liquid chromatography (HPLC) : To assess purity and resolve stereoisomers .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns, as applied to similar piperidine derivatives .

- Polarimetry : To verify enantiomeric excess when chiral centers are present .

Q. How should reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer: Control temperature (e.g., ice-cooling for exothermic steps) and solvent polarity to favor kinetic over thermodynamic products. Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation. Column chromatography (e.g., silica gel) is effective for removing impurities, as shown in tert-butyl piperazine syntheses .

Advanced Research Questions

Q. What computational methods predict hydrogen bonding patterns in the crystal structure of this compound?

- Methodological Answer: Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding networks in crystals . Pair this with density functional theory (DFT) to model intermolecular interactions. Refine predicted structures using SHELX programs, which are robust for small-molecule crystallography .

Q. How do reaction mechanisms differ between tert-butyl-protected piperidines and their unprotected analogs?

- Methodological Answer: The tert-butyl group sterically shields the piperidine nitrogen, reducing nucleophilicity and altering reaction pathways. For example, in nucleophilic substitutions, unprotected amines react faster but lack regioselectivity. Kinetic studies using stopped-flow NMR or computational modeling (e.g., transition state analysis) can elucidate these differences .

Q. How can contradictions in reported spectral or melting point data for similar compounds be resolved?

- Methodological Answer: Cross-validate data using orthogonal methods:

- Melting points : Compare DSC (differential scanning calorimetry) data with literature .

- Spectral discrepancies : Re-run NMR under standardized conditions (e.g., solvent, temperature) .

- Crystallographic validation : Use single-crystal XRD to resolve structural ambiguities, as done for tert-butyl carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.